![molecular formula C18H22N2O2 B3174854 N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 954562-65-3](/img/structure/B3174854.png)
N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide, commonly known as isopropylphenoxyacetic acid (IPPA), is an organic compound with a variety of applications in scientific research and laboratory experiments. IPPA is a versatile molecule that has been used in a range of biochemical and physiological studies, as well as in the synthesis of other compounds.
Scientific Research Applications
Anticancer Research
N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide has been synthesized and analyzed for its anticancer activity. In a study by Sharma et al. (2018), the compound targeted the VEGFr receptor, significant in cancer treatment. The compound's structure was elucidated using various spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies (Sharma et al., 2018).
Antimalarial Activity
Research on related compounds, such as tebuquine and derivatives, which include the same chemical backbone, has demonstrated significant antimalarial activity. This activity is correlated with the size and electron donation of the phenyl ring substituents. Studies have shown that these compounds are effective against resistant strains of parasites and are promising for clinical trials (Werbel et al., 1986).
Opioid Receptor Agonists
The synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, similar in structure to N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide, has been researched for their role as opioid kappa agonists. These compounds have shown potential for developing novel pain treatments (Barlow et al., 1991).
Bioactive Nitrosylated and Nitrated Compounds
The compound has been studied as a precursor for bioactive nitrosylated and nitrated compounds. These derivatives have shown potential in phytotoxicity and microbial interactions. Research in this area explores the synthesis and biological activity of these derivatives (Girel et al., 2022).
Chemoselective Acetylation in Drug Synthesis
The compound has been used in research focusing on chemoselective acetylation, a crucial step in the synthesis of certain pharmaceuticals. Studies have explored optimizing this process for better efficiency and yield, contributing to the development of antimalarial drugs (Magadum & Yadav, 2018).
Antimicrobial Activity
Compounds structurally related to N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide have been synthesized and screened for their antimicrobial activity. Such research contributes to the development of new antibiotics and treatments for microbial infections (Mistry et al., 2009).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-6-4-5-7-17(15)22-11-18(21)20-16-10-14(19)9-8-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUJPCXYPCXCGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.